N-(2-Hydroxyethyl)benzamide
Overview
Description
N-(2-Hydroxyethyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the specific compound this compound is not directly studied in the provided papers, benzamide derivatives are generally of significant interest due to their potential pharmacological properties, including antimicrobial and antioxidant activities.
Synthesis Analysis
The synthesis of benzamide derivatives is a well-documented process, often involving the reaction of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide was reported using readily available reagents, showcasing the accessibility of such compounds . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and evaluated for their biological activities . These studies demonstrate the versatility and adaptability of benzamide synthesis, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating its crystallization in a triclinic system . The crystal structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl]carbonyl}-phenyl)benzamide was also determined, revealing interesting features such as intramolecular hydrogen bonds . These analyses provide insights into the three-dimensional arrangement of atoms within the benzamide framework, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of substituents such as hydroxyl or nitro groups can significantly affect the reactivity of the benzamide core. For instance, the study of 2-amino-N-(2-hydroxyphenyl)benzamide highlighted the inductive and supramolecular effects influencing its reactivity . The ability to form hydrogen bonds and other non-covalent interactions plays a role in the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of functional groups such as hydroxyl, nitro, or amino groups can impact properties like solubility, melting point, and reactivity. The study of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its spectroscopic characteristics and mass spectrometry profile, which are indicative of its physical and chemical properties . Additionally, the synthesis and characterization of various benzamide derivatives, including their antibacterial and antifungal activities, shed light on their potential as bioactive molecules .
Scientific Research Applications
Antitumor Properties
N-(2-Hydroxyethyl)benzamide derivatives have been explored for their potential antitumor properties. The compound 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, for instance, has shown promising results in vitro and in vivo as an antitumor agent. Degradation studies of this compound are crucial for understanding its stability and safety as a drug candidate (Santos et al., 2013).
Coordination Chemistry
In the field of coordination chemistry, derivatives of this compound have been used to create metalloligands. These ligands, upon coordination with copper ions, form anionic metalloligands that can react with lanthanide salts to yield tetranuclear complexes. These complexes demonstrate interesting properties, such as single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes, Vendier, & Wernsdorfer, 2010).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound derivatives have been widely studied. Research on improved synthesis processes and the investigation of reaction conditions have provided insights into efficient production methods and chemical behavior of these compounds (Dian, 2010).
Antibacterial Activity
The antibacterial activity of this compound derivatives has also been a subject of research. Studies have shown that certain derivatives exhibit significant in vitro activity against various bacteria, making them potential candidates for antibacterial drugs (Mobinikhaledi et al., 2006).
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, N-(2-Hydroxyethyl)benzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)benzamide is a chemical compound with the empirical formula C9H11NO2
Mode of Action
It’s known that laccase-catalyzed reactions lead to the oxidation of the substrate via a cation radical . This radical can undergo proton addition to form a quinonoid derivative or nucleophilic attack by itself, producing homomolecular dimers .
Biochemical Pathways
It’s known that in the presence of fungal laccases, c-o-bound cross-coupling of dihydroxylated aromatic substances with the hydroxyl group of aliphatic alcohols can occur . This suggests that this compound may influence pathways involving these reactions.
Result of Action
It’s known that laccase-catalyzed reactions can lead to the formation of nonhomomolecular products . This suggests that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that in laccase-catalyzed syntheses performed in aqueous solutions or in the presence of methanol or other alcohols, undesirable heteromolecular coupling reactions between the laccase substrate and solvents must be taken into account . This suggests that the action of this compound may be influenced by the presence of certain solvents.
properties
IUPAC Name |
N-(2-hydroxyethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSYUNLBFSOENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341036 | |
Record name | N-(2-Hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16405-21-3, 18838-10-3 | |
Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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